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molecular formula C12H16BrNO2 B8434402 2-(4-Bromo-3-methyl-phenylamino)-propionic acid ethyl ester

2-(4-Bromo-3-methyl-phenylamino)-propionic acid ethyl ester

Cat. No. B8434402
M. Wt: 286.16 g/mol
InChI Key: DZUVUIOJMIPKSY-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

2-Bromo-propionic acid ethyl ester (973 mg, 5.22 mmol) was added to 4-bromo-3-methyl-phenylamine (1.00 g, 5.37 mmol) and dimethylphenylamine (682 μL, 5.37 mmol) at room temperature, and the mixture was stirred at 60° C. for 15 hours. The reaction solution was then cooled and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 2-(4-bromo-3-methyl-phenylamino)-propionic acid ethyl ester as a yellow form (1.38 g, 90%).
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
682 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH:5](Br)[CH3:6])[CH3:2].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:11]=1[CH3:17].CN(C)C1C=CC=CC=1>>[CH2:1]([O:3][C:4](=[O:8])[CH:5]([NH:16][C:13]1[CH:14]=[CH:15][C:10]([Br:9])=[C:11]([CH3:17])[CH:12]=1)[CH3:6])[CH3:2]

Inputs

Step One
Name
Quantity
973 mg
Type
reactant
Smiles
C(C)OC(C(C)Br)=O
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)C
Name
Quantity
682 μL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC(C(C)NC1=CC(=C(C=C1)Br)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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